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Compound of Interest

Ethyl 2-Bromo-4-
Compound Name:
methoxybenzoate

Cat. No.: B572241

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Bromo-4-methoxybenzoate (CAS No. 1208075-63-1) is a versatile aromatic building
block with significant potential in pharmaceutical synthesis. Its unique substitution pattern,
featuring a bromine atom at the 2-position and a methoxy group at the 4-position of an ethyl
benzoate scaffold, offers multiple reaction sites for the construction of complex molecular
architectures. The presence of the bromine atom facilitates various palladium-catalyzed cross-
coupling reactions, while the ester and methoxy groups can be further manipulated to introduce
diverse functionalities. This document provides detailed application notes and experimental
protocols for the use of Ethyl 2-Bromo-4-methoxybenzoate as a key intermediate in the
development of novel therapeutic agents.

Chemical Properties
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Property Value

CAS Number 1208075-63-1[1]

Molecular Formula C10H11BrOs[1]

Molecular Weight 259.096 g/mol [1]

Appearance Not specified (typically a solid or oil)
Purity Typically =95.0%[1]

Applications in Pharmaceutical Synthesis

Ethyl 2-Bromo-4-methoxybenzoate is a valuable precursor for the synthesis of a wide range
of pharmaceutical compounds, particularly those targeting inflammation, cancer, and infectious
diseases. The bromo- and methoxy-substituted phenyl ring is a common motif in many
biologically active molecules.

Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura
Coupling

The bromine atom on the aromatic ring makes Ethyl 2-Bromo-4-methoxybenzoate an
excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool
for the formation of carbon-carbon bonds, enabling the synthesis of bi-aryl structures that are
prevalent in many drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-Bromo-4-methoxybenzoate with
an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.
Materials:

o Ethyl 2-Bromo-4-methoxybenzoate

e Arylboronic acid (1.1 - 1.5 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf)) (1-5 mol%)
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e Base (e.g., K2COs, Cs2CO0:s) (2-3 equivalents)

e Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

 Inert gas (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-Bromo-4-methoxybenzoate
(2.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

e Add the palladium catalyst (0.03 mmol).
e Add the degassed solvent (5-10 mL).

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the
required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

e Upon completion, cool the reaction to room temperature.

 Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for similar aryl bromides):

Temperatur

Catalyst Base Solvent °C) Time (h) Yield (%)
e o
Toluene/EtO
Pd(PPhs)a K2COs 100 12 85-95
H/H20
PdClz(dppf) Cs2C0s Dioxane 90 8 90-98
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Synthesis of Aryl Alkynes via Sonogashira Coupling

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between
the aryl bromide and a terminal alkyne. This transformation is crucial for the synthesis of
various pharmaceutical agents, including enzyme inhibitors and receptor antagonists.

Experimental Protocol: Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate with a
Terminal Alkyne

Materials:

o Ethyl 2-Bromo-4-methoxybenzoate

o Terminal alkyne (1.2 - 2.0 equivalents)

e Palladium catalyst (e.g., Pd(PPhs)4, PdCI2(PPhs)2) (1-5 mol%)
o Copper(l) salt (e.g., Cul) (2-10 mol%)

o Base (e.g., Triethylamine, Diisopropylamine)

e Solvent (e.g., THF, DMF)

 Inert gas (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-Bromo-4-methoxybenzoate
(2.0 mmol), the palladium catalyst (0.02 mmol), and the copper(l) salt (0.05 mmol).

e Add the degassed solvent (5 mL) and the base (3.0 mmol).
e Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

 Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until
completion (monitored by TLC or GC-MS).

¢ Quench the reaction with saturated agueous ammonium chloride solution.
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o Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

e Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,
filter, and concentrate.

 Purify the residue by column chromatography.

Quantitative Data (Representative for similar aryl bromides):

Catalyst Temperatur . .
Base Solvent Time (h) Yield (%)
System e (°C)
Pd(PPhs)a /
EtsN THF 25-50 4-12 80-95
Cul
PdCIz(PPhs3)z
i-Pr2NH DMF 60 6 85-98
/ Cul
Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling
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Caption: Workflow for Suzuki-Miyaura Coupling.

Catalytic Cycle of Sonogashira Coupling
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Caption: Catalytic Cycle of Sonogashira Coupling.
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Potential Signaling Pathway Inhibition

Many kinase inhibitors, which are crucial in cancer therapy, contain scaffolds that can be
synthesized using Ethyl 2-Bromo-4-methoxybenzoate as a starting material. For instance,
the general structure of many tyrosine kinase inhibitors involves a substituted aromatic core.
The following diagram illustrates a simplified, representative signaling pathway that could be
targeted by a hypothetical drug synthesized from this intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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